molecular formula C6H9NO3 B1600961 3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 471246-96-5

3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B1600961
CAS RN: 471246-96-5
M. Wt: 143.14 g/mol
InChI Key: SSLVFWYSBQXENA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-dihydroisoxazole-5-carboxylic acid derivatives, which could include 3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid, typically involves a [3 + 2] cycloaddition reaction between ethyl acrylate and a nitrile oxide generated in situ .

Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The biological activity of 3,4,5-trisubstituted isoxazoles has been observed, including their cytotoxic effect and their effect on the interpretation of p21 WAF-1, Bax, and Bcl-2 .

Synthetic Routes

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes .

Biological Interests

This compound has significant biological interests . The biological study was performed using all the isoxazole derivatives and integrating them into leukemia HL-60 cells culture .

Chemical Diversity

A wide variety of functionalized heterocyclic scaffolds and their synthesis are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . This compound, being a heterocyclic molecule, contributes to this chemical diversity .

Drug Delivery

The compound’s structure and properties could potentially be utilized in drug delivery systems . However, more research is needed in this area to confirm its effectiveness and safety .

Sensing Applications

The compound could potentially be used in sensing applications . Its unique structure and properties could make it useful in the development of new sensors .

Future Directions

Isoxazole compounds have attracted considerable attention due to their significant biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives, including 3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid, could be a promising direction for future research .

properties

IUPAC Name

3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-4-3-5(6(8)9)10-7-4/h5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVFWYSBQXENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475679
Record name 3-ethyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4,5-dihydroisoxazole-5-carboxylic acid

CAS RN

471246-96-5
Record name 3-ethyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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